molecular formula C23H30N2O3S B2954586 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 941906-65-6

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2954586
CAS No.: 941906-65-6
M. Wt: 414.56
InChI Key: UGDAVSGNPCXHNO-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative featuring a bicyclic tetrahydroquinoline core linked to a heavily substituted benzenesulfonamide group. Such compounds are often explored in medicinal chemistry for their ability to interact with enzymes or receptors, particularly in contexts such as kinase inhibition or protease modulation .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-14(2)13-25-21-9-8-20(12-19(21)7-10-22(25)26)24-29(27,28)23-17(5)15(3)11-16(4)18(23)6/h8-9,11-12,14,24H,7,10,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDAVSGNPCXHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, case studies, and research findings.

Structural Features

The compound features a tetrahydroquinoline moiety linked to a sulfonamide group. Its unique structural aspects are believed to contribute to its pharmacological properties.

Property Details
Molecular Formula C18H24N2O2S
Molecular Weight 344.46 g/mol
CAS Number 941991-60-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of the isobutyl and sulfonamide groups via nucleophilic substitution reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted that related compounds could inhibit the growth of various bacterial strains and fungi. The sulfonamide moiety enhances this activity by interfering with bacterial folate synthesis pathways.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HCT116 (colon carcinoma)0.86
CCRF-CEM (leukemia)1.38

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and mitochondrial membrane potential disruption.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound can bind to specific receptors or proteins, altering their activity and leading to various biological outcomes.

Study on Trypanocidal Activity

A related study evaluated the activity of quinoline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds within this class demonstrated significant trypanocidal activity with inhibition rates comparable to existing treatments:

Compound Inhibition Rate (%)
T-15013% at 44 µM
T-147Mixed inhibitor with Ki = 11.4 µM

This highlights the potential for developing new therapeutics for neglected tropical diseases using derivatives of this compound.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is structurally distinct from other sulfonamides and diols listed in the provided evidence. Below is a qualitative analysis of key analogs:

Core Structural Differences

  • Target Compound: Bicyclic tetrahydroquinoline core with an isobutyl substituent at position 1 and a 2-oxo group. The sulfonamide is attached to a fully methylated benzene ring (2,3,5,6-tetramethyl).
  • (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide (Compound 6): Monocyclic cyclohexane core with vicinal dihydroxy groups and an ethyl linker to a 4-methylbenzenesulfonamide.
  • N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide : Cyclohexene ring (unsaturated) with an ethyl linker to a 4-methylbenzenesulfonamide.

Substituent Effects

  • Isobutyl Group (Target) : Enhances lipophilicity and steric shielding compared to smaller alkyl chains (e.g., ethyl in Compound 6). This may improve membrane permeability but reduce aqueous solubility.
  • Dihydroxycyclohexyl (Compound 6) : Polar hydroxyl groups increase hydrophilicity, favoring solubility but possibly reducing blood-brain barrier penetration relative to the target compound.

Hypothetical Physicochemical Properties

Based on structural features, the following properties are inferred:

Compound Name Core Structure Key Substituents Lipophilicity (Predicted) Solubility (Predicted)
Target Compound Tetrahydroquinoline Isobutyl, tetramethylbenzenesulfonamide High (LogP ~4.5–5.2) Low (≤10 µM in aqueous)
(±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide Cyclohexane Dihydroxy, ethyl, 4-methylbenzenesulfonamide Moderate (LogP ~2.8–3.5) Moderate (~50–100 µM)
N-(2-cyclohex-1-enyl-ethyl)-4-methyl-benzenesulfonamide Cyclohexene Ethyl, 4-methylbenzenesulfonamide High (LogP ~3.9–4.5) Low (≤20 µM)

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